5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole
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Overview
Description
5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound features a phenyl group and a 2,4-dichlorobenzylsulfanyl group attached to the tetrazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the 2,4-Dichlorobenzylsulfanyl Group: The 2,4-dichlorobenzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a 2,4-dichlorobenzyl halide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki coupling, using a phenylboronic acid and a suitable halide derivative of the tetrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring and the sulfanyl group could play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole
- 5-[(2,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetrazole
Uniqueness
- The presence of both a phenyl group and a 2,4-dichlorobenzylsulfanyl group attached to the tetrazole ring makes 5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole unique compared to its analogs. This unique structure could result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10Cl2N4S |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C14H10Cl2N4S/c15-11-7-6-10(13(16)8-11)9-21-14-17-18-19-20(14)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
SOKHGLGIEMOPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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